BENGHE Foundational & Exploratory

Check Availability & Pricing

The Genesis and Trajectory of Fadraciclib
(CYCO065): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TCLO65

Cat. No.: B15574044

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadraciclib (CYCO065) is a second-generation, orally bioavailable small molecule inhibitor
targeting Cyclin-Dependent Kinase 2 (CDK2) and CDK9. Developed by Cyclacel
Pharmaceuticals, it represents a significant advancement from its predecessor, seliciclib,
demonstrating enhanced potency and selectivity. This technical guide delineates the discovery
and development history of fadraciclib, its mechanism of action, and a summary of its
preclinical and clinical evaluation. Detailed experimental protocols for key assays and a
compilation of its in vitro activity are provided to support further research and development in
the field of oncology.

Introduction: The Rationale for Dual CDK2/9
Inhibition

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a
pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of
cancer, making them attractive targets for therapeutic intervention. First-generation CDK

inhibitors showed promise but were often limited by suboptimal pharmacokinetic properties and
a broad spectrum of activity.
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Fadraciclib was engineered to overcome these limitations through targeted inhibition of two key
CDKs:

e CDK2: In complex with cyclin E, CDK2 is a critical regulator of the G1 to S phase transition
of the cell cycle. Hyperactivation of the CDK2/cyclin E complex, often through cyclin E
(CCNE1) amplification, leads to uncontrolled cellular proliferation.

o CDKB9: As a component of the positive transcription elongation factor b (P-TEFb) complex,
CDKO9 phosphorylates the C-terminal domain of RNA polymerase Il (RNAPII). This action is
essential for the transcriptional elongation of short-lived anti-apoptotic proteins, such as Mcl-
1, and oncoproteins like MYC.

By dually targeting CDK2 and CDKO9, fadraciclib aims to deliver a synergistic anti-tumor effect
by concurrently inducing cell cycle arrest and promoting apoptosis.

Discovery and Preclinical Development

Fadraciclib was developed through the optimization of the aminopurine scaffold of seliciclib
(CYC202), a first-generation CDK inhibitor.[1][2][3] Medicinal chemistry efforts focused on
enhancing metabolic stability and increasing target potency, leading to a compound with
significantly improved preclinical characteristics.[3]

Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the potent and selective inhibition of CDK2
and CDK®9.[1][4]

« Inhibition of CDK9: Fadraciclib treatment leads to a rapid decrease in the phosphorylation of
RNA polymerase Il at the serine 2 position of its C-terminal domain (pSer2-RNAPII).[1][2]
This inhibition of transcriptional elongation results in the downregulation of proteins with
short half-lives that are critical for cancer cell survival, including the anti-apoptotic protein
Mcl-1 and the oncoprotein MYC.[1][2] The depletion of these key survival factors triggers
rapid apoptosis in cancer cells.

« Inhibition of CDK2: By inhibiting the CDK2/cyclin E complex, fadraciclib induces a G1/S
phase cell cycle arrest, thereby halting uncontrolled proliferation.[4] This is particularly
effective in cancers with cyclin E amplification.[4]
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The dual inhibition of these pathways provides a powerful, multi-pronged attack on cancer cell

growth and survival.

|
|
CDK9 / Cyclin T1
(P-TEFb)

o A
Fadraciclib
(CYCO065)
i
|

RNA Polymerase Il

______________________________________

Phosphorylates

(Elongation Competent)

Transcriptional Regulation

Transcription of
Anti-apoptotic &
Oncogenic Proteins

Mcl-1, MYC

Cell Cycle Control

G1/S Phase
Inhibits Progression

Inhibition of Apoptosis

Click to download full resolution via product page

Fadraciclib's dual mechanism of action.

In Vitro Activity

Fadraciclib has demonstrated potent inhibitory activity against a panel of kinases and has

shown significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: Kinase Inhibitory Potency of Fadraciclib
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Kinase IC50 (nM)
CDK2/cyclin A 5
CDK5/p25 21
CDKO9/cyclin T1 26
CDK3/cyclin E1 29

Data sourced from Frame et al., 2020.[1]

Table 2: Anti-proliferative Activity of Fadraciclib in Cancer Cell Lines

Cell Line Cancer Type IC50 (pM) at 72h
OCI-AML3 Acute Myeloid Leukemia 0.44 +£0.01
MOLM-13 Acute Myeloid Leukemia 0.25+0.01
MV4-11 Acute Myeloid Leukemia 0.52+£0.01
Uterine Serous Carcinoma
USC-ARK-1 _ 0.124 + 0.058
(CCNEZ1 high)
Uterine Serous Carcinoma
USC-ARK-6 0.415+0.118

(CCNEL1 low)

Data for AML cell lines sourced
from a 2021 study.[2] Data for
USC cell lines from

MedChemEXxpress.

Clinical Development

Fadraciclib has progressed into multiple Phase 1 and Phase 2 clinical trials to evaluate its

safety, tolerability, pharmacokinetics, and efficacy in patients with advanced cancers.

Table 3: Overview of Key Clinical Trials for Fadraciclib (CYCO065)
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NCT Number Phase Status Conditions Intervention

Advanced Solid Fadraciclib (IV
NCT02552953 1 Completed

Tumors and Oral)
Relapsed or
Refractory Fadraciclib in
NCT03739554 1 - Chronic combination with
Lymphocytic Venetoclax
Leukemia
Relapsed or
Refractory Acute o
) Fadraciclib in
g Myeloid o
NCT04017546 1 Recruiting ) combination with
Leukemia or
] Venetoclax
Myelodysplastic
Syndromes
Advanced Solid
NCT04983810 1/2 Recruiting Tumors and Fadraciclib (Oral)
Lymphoma
Leukemia or
NCT05168904 1/2 Recruiting Myelodysplastic Fadraciclib (Oral)
Syndrome

Clinical Findings Summary

In the initial Phase 1 study (NCT02552953), fadraciclib demonstrated a manageable safety
profile and signs of anti-tumor activity. Notably, a durable partial response was observed in a
heavily pretreated patient with Mcl-1 amplified endometrial cancer.[5] Pharmacokinetic
analyses from this study of the intravenous formulation at a 213 mg dose showed a Cmax of
6.2 uM and a half-life of up to 3.5 hours.[2][3] The oral formulation has also shown good
bioavailability.[5] Ongoing trials are further exploring the potential of fadraciclib as a
monotherapy and in combination with other anti-cancer agents.

Detailed Experimental Protocols
Western Blot Analysis
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This protocol describes the methodology to assess the effect of fadraciclib on the
phosphorylation of RNAPII and the expression of Mcl-1 and MYC.
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A typical workflow for Western blot analysis.

Protocol Steps:

o Cell Culture and Treatment: Seed cancer cell lines at an appropriate density and allow them
to adhere overnight (for adherent cells). Treat the cells with varying concentrations of
fadraciclib and a vehicle control (DMSO) for the desired duration (e.g., 4, 8, 24 hours).[1]

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in
radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase
inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a Bradford
or BCA protein assay.

o SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts
onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a
polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-
RNA polymerase Il (Ser2), Mcl-1, MYC, and a loading control like 3-actin) overnight at
4°C. Specific antibody dilutions should be optimized as per the manufacturer's
recommendations.

o Wash the membrane three times with TBST.

o Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

o Detection and Analysis: Wash the membrane again with TBST and detect the protein bands
using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify
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band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by fadraciclib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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